molecular formula C15H16ClN3OS B509453 {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine CAS No. 690960-62-4

{3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine

Cat. No. B509453
CAS RN: 690960-62-4
M. Wt: 321.8g/mol
InChI Key: BNSGONYNVPTQMP-UHFFFAOYSA-N
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Description

{3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine is a compound that has been studied for its potential antiviral properties . It is also known as TPB .

Scientific Research Applications

Tyrosinase Inhibition

This compound has been studied for its potential to inhibit tyrosinase, an enzyme involved in melanin production. Overproduction of melanin can lead to skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease. The presence of the 3-chloro-4-fluorophenyl moiety in this compound has shown to enhance inhibitory activity, making it a candidate for pharmaceutical and cosmetic applications .

Antimicrobial Activity

Thiazole derivatives, which are structurally related to the compound , have demonstrated diverse biological activities, including antimicrobial properties. This suggests that {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine could be explored for its efficacy against bacterial infections .

Antitumor and Cytotoxic Activity

Research indicates that thiazole derivatives can exhibit antitumor and cytotoxic activities. This compound, with its thiazole ring, may have potential applications in cancer research, particularly in the synthesis of new drug molecules that target tumor cell lines .

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

The compound has been shown to inhibit GSK-3, an enzyme involved in numerous cellular processes such as cell differentiation, proliferation, and apoptosis. This inhibition suggests potential applications in the study of diseases where GSK-3 is implicated, including Alzheimer’s disease.

Neuroprotective Applications

Given the compound’s potential GSK-3 inhibitory activity, it may also have neuroprotective applications. GSK-3 has been associated with neurodegenerative diseases, and inhibitors of this enzyme could contribute to the development of treatments for conditions like Alzheimer’s and Parkinson’s diseases.

Cosmetic Industry Applications

As a tyrosinase inhibitor, this compound could be used in the cosmetic industry to develop products that regulate melanin production, potentially leading to treatments for hyperpigmentation and age spots .

Mechanism of Action

This compound has been found to inhibit Zika virus (ZIKV) replication at sub-micromolar concentrations . Molecular docking analysis suggests that it binds to the catalytic active site of the ZIKV RNA-dependent RNA polymerase (RdRp), likely blocking viral RNA synthesis through an allosteric effect .

properties

IUPAC Name

[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c16-12-10-11(17)3-4-13(12)18-5-7-19(8-6-18)15(20)14-2-1-9-21-14/h1-4,9-10H,5-8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSGONYNVPTQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine

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